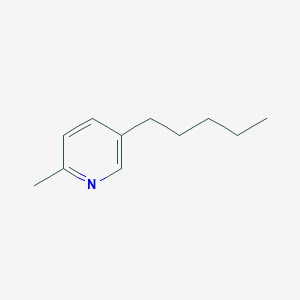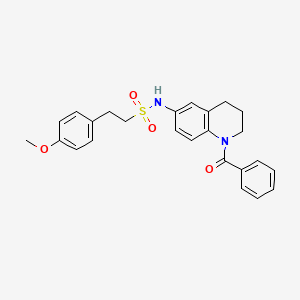![molecular formula C14H9F3N2O3 B2600435 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 180631-67-8](/img/structure/B2600435.png)
3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3 . It is also known as NPBA . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The specific synthesis pathway for this compound may vary depending on the specific chemical program. Generally, it can be synthesized through the reaction of benzoyl chloride and para-trifluoromethyl aniline .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The linear formula is C14H9F3N2O3 .Physical and Chemical Properties Analysis
This compound is a yellow solid at room temperature . It is insoluble in water but more soluble in organic solvents . The molecular weight is 310.23 .Applications De Recherche Scientifique
Corrosion Inhibition : A study by Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, similar in structure to 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, as corrosion inhibitors for mild steel in acidic conditions. The study found that specific substituents can significantly enhance or decrease the inhibition efficiency. These compounds showed strong adsorption at metal/electrolyte interfaces and increased the energy barrier for corrosive dissolution (Mishra et al., 2018).
Polymer Synthesis : Lee and Kim (2002) reported the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups, prepared via nucleophilic nitro displacement reaction of AB-type monomers. This process involves derivatives similar to this compound and results in polymers with high molecular weights and distinct glass transition temperatures (Lee & Kim, 2002).
Crystal Structure Analysis : Saeed et al. (2008) synthesized and characterized a compound structurally related to this compound, focusing on its crystal structure. Such studies are vital for understanding the molecular properties and potential applications of these compounds (Saeed et al., 2008).
Antimicrobial and Antiproliferative Studies : Kumar et al. (2012) investigated N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which are structurally related to this compound, for their in vitro antibacterial and antifungal activities. They found that certain derivatives were potent against various microbial strains and exhibited significant antiproliferative activity (Kumar et al., 2012).
Antituberculosis Activity : Paraskevopoulos et al. (2015) synthesized a series of compounds including 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide and evaluated their antituberculosis activity. The presence of the nitro-group in these compounds was found to be beneficial against Mycobacterium tuberculosis, highlighting the potential of similar structures in tuberculosis treatment (Paraskevopoulos et al., 2015).
Polymer Chemistry : Yokozawa et al. (2002) conducted a study on chain-growth polycondensation for well-defined aramides, including those related to this compound. This research contributes to the development of polymers with controlled molecular weight and low polydispersity (Yokozawa et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-2-5-11(8-10)18-13(20)9-3-1-6-12(7-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNOYTXEORQEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
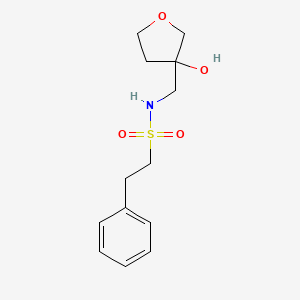
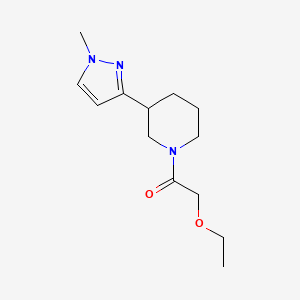

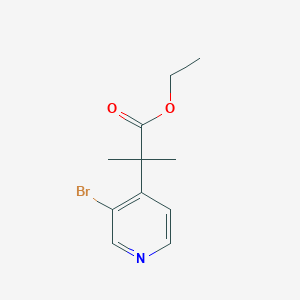
![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)
![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2600363.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
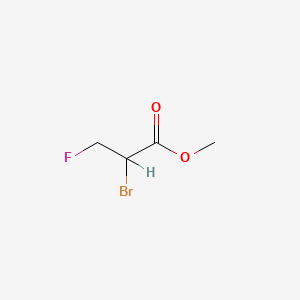
![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)
